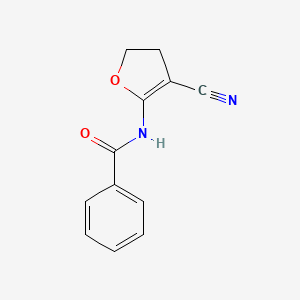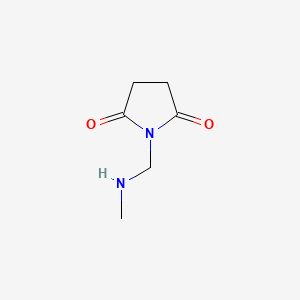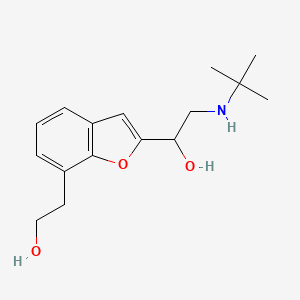
N-((3-Acetylisoxazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-Acetylisoxazol-5-yl)methyl)acetamide is a chemical compound with the molecular formula C8H10N2O3 It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Acetylisoxazol-5-yl)methyl)acetamide typically involves the reaction of 3-acetylisoxazole with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetamide, followed by nucleophilic substitution at the 5-position of the isoxazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-((3-Acetylisoxazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce the corresponding alcohols or amines.
科学的研究の応用
N-((3-Acetylisoxazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用機序
The mechanism of action of N-((3-Acetylisoxazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(5-Methylisoxazol-3-yl)acetamide: This compound has a similar structure but with a methyl group at the 5-position of the isoxazole ring.
2-(3-Methylisoxazol-5-yl)-N-p-tolylacetamide: Another related compound with a tolyl group attached to the acetamide.
Uniqueness
N-((3-Acetylisoxazol-5-yl)methyl)acetamide is unique due to the presence of the acetyl group at the 3-position of the isoxazole ring, which can influence its reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
N-[(3-acetyl-1,2-oxazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)8-3-7(13-10-8)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12) |
InChIキー |
GNXCLPKPGFLYJA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NOC(=C1)CNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)




![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)


![Cis-8,9b-dimethyl-1,4,4a,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B15210065.png)

